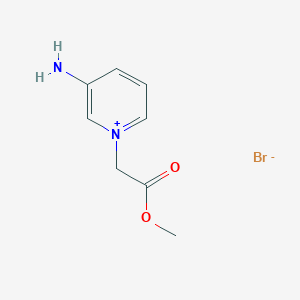
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis. The presence of palladium(2+) in the compound is crucial for its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of palladium(2+) with ligands such as (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium and methyl-(2-phenylphenyl)azanide. Methanesulfonic acid is often used as a counterion to balance the charge of the complex. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. The reaction is typically carried out in a solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its catalytic properties.
Reduction: Reduction reactions can regenerate the active palladium(0) species from palladium(2+).
Substitution: Ligand exchange reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange often involves phosphines or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential in bioconjugation reactions, where it can link biomolecules.
Medicine: Explored for its role in drug synthesis, particularly in the formation of complex pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials science for creating advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves the coordination of palladium(2+) with the ligands, which facilitates the activation of substrates for catalytic reactions. The palladium center undergoes cycles of oxidation and reduction, enabling it to mediate various chemical transformations. The molecular targets include organic halides and organometallic reagents, which are activated through oxidative addition and reductive elimination pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Used in similar catalytic applications but lacks the palladium center.
Protoporphyrin IX: Involved in biological systems but has different coordination chemistry.
Polynitroaromatic compounds: Used in different types of reactions, primarily in explosives and dyes.
Uniqueness
The uniqueness of (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) lies in its palladium center, which provides exceptional catalytic properties for cross-coupling reactions. This makes it highly valuable in organic synthesis, particularly for forming complex molecules with high precision.
Eigenschaften
Molekularformel |
C53H48NO4P2PdS+ |
|---|---|
Molekulargewicht |
963.4 g/mol |
IUPAC-Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


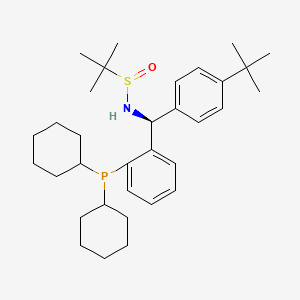
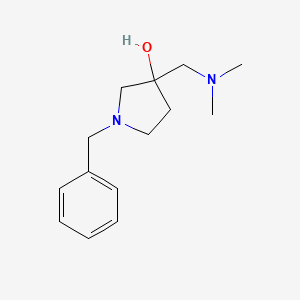
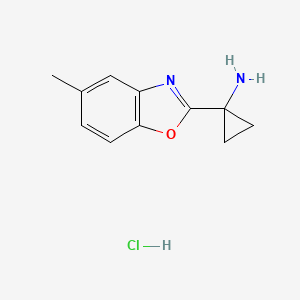
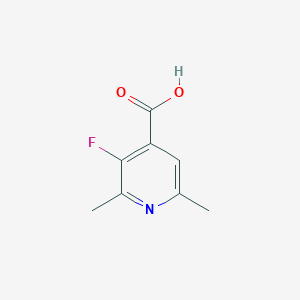
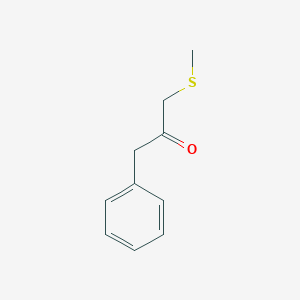
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)
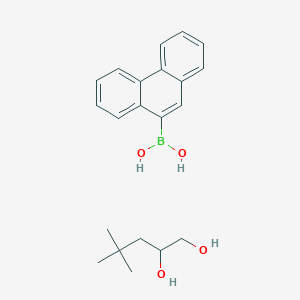
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)
